![molecular formula C18H19NO7S3 B2970076 N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide CAS No. 896330-30-6](/img/structure/B2970076.png)
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as FTY720 and is used in scientific research for its immunosuppressive properties. This compound has been shown to have potential therapeutic applications in the treatment of various autoimmune diseases, such as multiple sclerosis and psoriasis.
Aplicaciones Científicas De Investigación
Polymer Functionalization
Poly(N-tosyl-ethylene imine-alt-ethylene sulfide), a related compound, demonstrates the potential of N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide for polymer functionalization. This substance, synthesized via thiol-ene photopolymerization, exhibits high solubility in various organic solvents and can be deprotected to yield a polymer soluble in substances like DMSO, acetic acid, and ethanol. Both its N-tosylated and deprotected forms are hydrophobic, with significant thermal stability, suggesting similar properties for N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide in polymer applications (Hori, Pei, Kumagai, & Sasanuma, 2011).
Crystal Structure Analysis
A study on N-Phenylbenzenesulfonamides, closely related to the compound , offers insights into crystal structures and hydrogen bonding patterns. Analysis of secondary aromatic sulfonamides with various substituents showed predominant intermolecular hydrogen bonding, leading to various patterns like dimeric, zigzag, and helical. This indicates the potential for N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide to exhibit similar crystalline properties, useful in material science and pharmacology (Kikkawa et al., 2019).
Enzyme Inhibition
A related study on sulfonamide derivatives highlighted their potential as enzyme inhibitors. Compounds structurally similar to N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide showed significant inhibitory effects against enzymes like acetyl- and butyrylcholinesterase. This suggests possible applications in therapeutic agents, particularly in treating conditions like Alzheimer's disease (Hussain et al., 2017).
Supramolecular Architectures
Research on N-aryl-2,5-dimethoxybenzenesulfonamides, closely related to the target compound, explored different supramolecular architectures mediated by weak interactions. This study revealed varying molecular conformations stabilized by interactions like C-H...O, suggesting the potential of N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide in forming diverse molecular structures with potential applications in drug design and material sciences (Shakuntala et al., 2017).
Heavy Metal Sensors
The development of bis-sulfonamides for heavy metal sensors offers a glimpse into the potential applications of N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide in environmental and healthcare fields. A study using similar compounds synthesized environmentally friendly molecules showing high sensitivity and dynamic concentration ranges for detecting cobalt ions (Sheikh et al., 2016).
Therapeutic Agents Synthesis
Research on the synthesis of furan and thiophene-based sulfonamides, similar to the compound , highlights the potential for developing therapeutic agents. Studies focused on coupling reactions and structural analysis, suggesting that N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide could be a valuable candidate in the synthesis of novel pharmaceuticals (Abbasi et al., 2019).
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO7S3/c1-24-13-7-8-14(25-2)16(11-13)29(22,23)19-12-17(15-5-3-9-26-15)28(20,21)18-6-4-10-27-18/h3-11,17,19H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXVHKAELVODDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

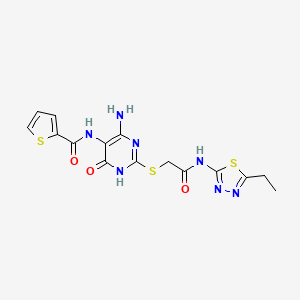
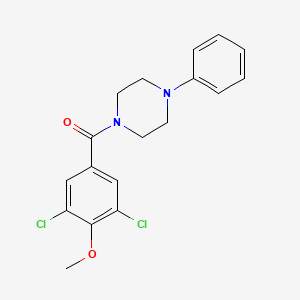
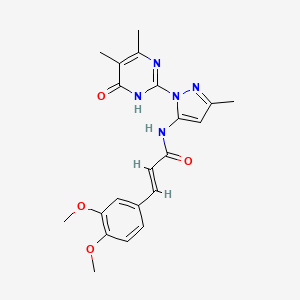

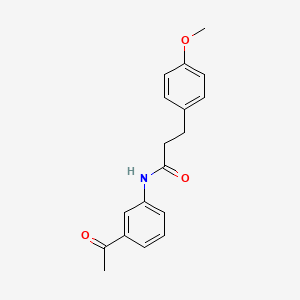

![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2970002.png)
![3-(3-methylbenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2970004.png)
![N-[1-(1,2,4-Triazol-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B2970006.png)

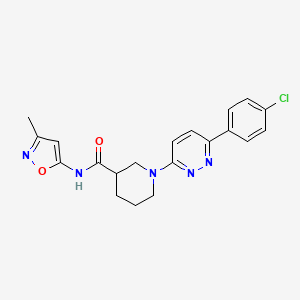
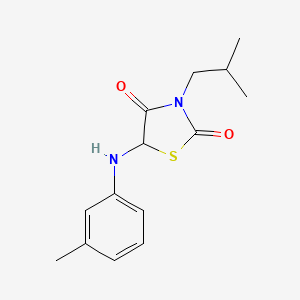
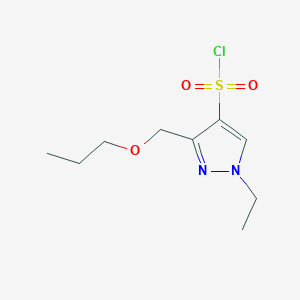
![3,4-Dimethoxy-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine](/img/structure/B2970016.png)